molecular formula C19H25NO3S2 B2704089 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide CAS No. 1448043-29-5

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2704089
CAS No.: 1448043-29-5
M. Wt: 379.53
InChI Key: XUELQMWPAWMCMF-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, a methylthio group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the tert-butyl group: This step often involves the alkylation of a phenol or aniline derivative with tert-butyl chloride in the presence of a base.

    Addition of the hydroxy group: This can be done through hydroxylation reactions, often using oxidizing agents.

    Incorporation of the methylthio group:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to convert sulfoxides back to sulfides.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities or industrial applications. Examples of similar compounds include:

    4-tert-Butylphenol: An organic compound with a tert-butyl group and a phenol moiety.

    2-(2-Hydroxyphenyl)-2H-benzotriazoles: Compounds with a benzotriazole core and a hydroxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-tert-butyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-19(2,3)15-7-11-17(12-8-15)25(22,23)20-13-18(21)14-5-9-16(24-4)10-6-14/h5-12,18,20-21H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUELQMWPAWMCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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